3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione
Description
Properties
IUPAC Name |
4-methyl-2-prop-2-enyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-3-4-15-9(16)7-8(13(2)11(15)17)12-10-14(7)5-6-18-10/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFNRDPXDLIZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N3CCSC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Purine-Dione Precursor Preparation
The purine-2,4-dione core is typically synthesized via condensation reactions. A representative method involves:
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Starting material : 6-Amino-1,3-dimethyluracil (CAS: 6972-82-9).
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Reaction with CS₂ : Treatment with carbon disulfide in alkaline conditions forms a thiouracil intermediate.
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Cyclization : Oxidative cyclization using iodine or H₂O₂ yields the thiazolo[2,3-f]purine-2,4-dione skeleton.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Thiouracil formation | CS₂, NaOH, EtOH, 80°C, 6h | 78% | 92% |
| Cyclization | I₂, DMF, 100°C, 3h | 65% | 95% |
Thiazolo Ring Annulation
Alternative approaches prioritize thiazole ring formation early in the synthesis:
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Hantzsch Thiazole Synthesis : Reacting α-haloketones with thioureas generates thiazole intermediates. For example, 2-aminothiazole-5-carboxylic acid derivatives are coupled with purine precursors.
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Photochemical Cyclization : UV irradiation of thiouracil derivatives in the presence of allyl groups induces ring closure.
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Reactant : 5-Amino-4-cyano-1-methylimidazole (1.0 eq).
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Thiocarbonylation : CS₂, K₂CO₃, DMF, 60°C, 4h.
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Allylation : Allyl bromide (1.2 eq), TEA, CH₃CN, 50°C, 2h.
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Cyclization : PCl₅, toluene, reflux, 6h.
Outcome :
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Final yield: 58% after purification.
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Purity: >99% (LC-MS).
Functionalization Strategies
N1-Methylation
Methylation at the N1 position is achieved via:
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Alkylation : CH₃I or dimethyl sulfate in the presence of NaH or K₂CO₃.
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Reductive Amination : Formaldehyde/NaBH₃CN for secondary amines.
| Parameter | Value |
|---|---|
| Methylating agent | CH₃I (1.5 eq) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | DMF |
| Temperature | 60°C |
| Time | 4h |
| Yield | 89% |
Allylation at N3 Position
Introducing the allyl group requires careful control to avoid over-alkylation:
Comparative Data :
| Method | Yield | Selectivity (N3:N7) |
|---|---|---|
| Allyl bromide/NaH | 72% | 9:1 |
| Mitsunobu | 65% | >20:1 |
Integrated Multi-Step Synthesis
A consolidated protocol from recent patents involves:
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Step 1 : Synthesis of 1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4-dione via cyclocondensation.
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Step 2 : Allylation using Pd-catalyzed C-N coupling (Buchwald-Hartwig conditions).
Detailed Procedure :
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Cyclocondensation :
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6-Amino-1-methyluracil (10.0 g, 64.1 mmol).
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CS₂ (15 mL), KOH (7.2 g, 128 mmol), EtOH/H₂O (3:1), reflux 8h.
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Intermediate : 6-Thioureido-1-methyluracil (yield: 85%).
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Allylation :
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Intermediate (5.0 g, 22.7 mmol), Allyl bromide (3.3 mL, 38.6 mmol).
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Pd(OAc)₂ (0.5 mol%), Xantphos (1 mol%), Cs₂CO₃ (14.8 g, 45.4 mmol), dioxane, 100°C, 12h.
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Product : 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione (yield: 68%).
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Analytical Data :
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.92 (s, 1H, H-5), 6.05–5.95 (m, 1H, CH₂CHCH₂), 5.30 (d, J = 17.2 Hz, 1H, CH₂CHCH₂), 5.18 (d, J = 10.4 Hz, 1H, CH₂CHCH₂), 4.02 (d, J = 6.0 Hz, 2H, NCH₂), 3.45 (s, 3H, NCH₃).
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LC-MS (ESI+) : m/z 265.1 [M+H]⁺.
Challenges and Optimization
Regioselectivity in Allylation
Competing alkylation at N7 is mitigated by:
Chemical Reactions Analysis
Types of Reactions
3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄), resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles like amines or thiols replace the allyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Amino or thio derivatives
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 264.3 g/mol. Its structure features a thiazolo-purine core, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolo-purines exhibit notable antimicrobial properties. For instance, compounds similar to 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione have shown effectiveness against various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 0.004 mg/mL against Enterobacter cloacae and Escherichia coli, indicating potent antibacterial activity .
- The structure–activity relationship (SAR) analyses suggest that modifications on the thiazole ring can enhance antimicrobial efficacy .
Anticancer Potential
Thiazolo-purine derivatives are being investigated for their anticancer properties. The purine scaffold is known for its role in nucleic acid metabolism and cell proliferation.
Case Studies:
- Research indicates that structural modifications can lead to compounds that inhibit cancer cell growth effectively .
- Specific derivatives have been shown to induce apoptosis in cancer cell lines, suggesting potential for therapeutic development.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example:
- Inhibition of xanthine oxidase (XOR), an enzyme linked to uric acid production, could provide therapeutic benefits in conditions like gout .
Purine Metabolism Research
Given its purine-like structure, this compound is useful in studies exploring purine metabolism. It can serve as a model compound to understand the effects of purines on cellular processes.
Toxicology and ADMET Properties
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of thiazolo-purines is crucial for their development as drugs:
Mechanism of Action
The mechanism of action of 3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Variations
Key structural analogs and their substituent profiles:
Key Observations :
- Position 1: Methyl or ethyl groups are common, with larger alkyl chains (e.g., propyl) enhancing adenosine receptor selectivity .
- Position 3 : Allyl substituents (as in the target compound) may improve membrane permeability compared to bulkier groups like phenyl .
- Position 8: Thiol or aminoalkyl groups correlate with antitumor activity, while piperazinyl derivatives target serotonin receptors .
Antitumor Activity
- 1,3,8-Trisubstituted purine-2,6-diones : Exhibit IC₅₀ values of 2–10 μM against leukemia cell lines (e.g., HL-60), attributed to thiol-mediated pro-apoptotic effects .
Receptor Modulation
- Adenosine Receptors: 1,3-Dipropyl analogs show A₂B receptor antagonism (Kᵢ = 15 nM), while methyl/allyl derivatives may favor A₁/A₃ selectivity due to steric effects .
- Serotonin Receptors : Imidazo-purine-diones with piperazinyl chains (e.g., compound 6h) achieve 5-HT₁A Kᵢ = 5.6 nM, but the target compound’s lack of a basic side chain limits 5-HT affinity .
Biological Activity
3-Allyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of thiazolo[2,3-f]purines, including this compound, typically employs solid-phase synthesis techniques. This method allows for efficient production and modification of the compound's structure to enhance biological activity. The use of resin-bound intermediates facilitates the formation of diverse thiazole derivatives under mild conditions .
Anticancer Properties
Research indicates that thiazolo[2,3-f]purine derivatives exhibit notable anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives similar to this compound demonstrated significant cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 1.1 |
| This compound | HepG2 | 1.4 |
Antimicrobial Activity
In addition to anticancer effects, compounds within this class have shown antimicrobial activity. They were tested against common pathogens such as Escherichia coli and Staphylococcus aureus, exhibiting significant inhibition rates. The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
The mechanisms underlying the biological activities of thiazolo[2,3-f]purines are multifaceted:
- Thymidylate Synthase Inhibition : Some derivatives inhibit thymidylate synthase (TS), leading to reduced DNA synthesis and triggering apoptosis in cancer cells .
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at various phases, particularly G1 and S phases, contributing to their antiproliferative effects .
Case Studies
Several studies have explored the efficacy of thiazolo[2,3-f]purine derivatives in animal models:
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Acute Toxicity Studies : In a study assessing acute toxicity in rats, various derivatives were administered to determine their LD50 values. The results indicated a range of toxicity levels among different compounds but highlighted that modifications could reduce toxicity while maintaining efficacy .
Compound LD50 (mg/kg) 3-Allyl derivative 953 Other derivatives Range from 536 to 1403 - In Vivo Efficacy : Animal models treated with thiazolo[2,3-f]purines showed reduced tumor growth rates compared to control groups. These findings support further exploration into clinical applications for these compounds as potential anticancer agents.
Q & A
Q. How can researchers mitigate racemization during functionalization of the dihydro-purine core?
- Methodological Answer :
- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation steps to preserve stereochemistry.
- Use low-temperature conditions (–78°C) and non-polar solvents (toluene) to slow epimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
